molecular formula C10H7BrClNO B13621097 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one

1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one

Cat. No.: B13621097
M. Wt: 272.52 g/mol
InChI Key: RASYGDVLNNHRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and chlorine atoms in its structure makes it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the reaction of 7-bromoindole with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The general reaction scheme is as follows:

    Starting Material: 7-bromoindole

    Reagent: Acetyl chloride

    Conditions: Anhydrous environment, typically using a solvent like dichloromethane or chloroform

    Product: this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as maintaining anhydrous conditions and using efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the bromine or chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the indole compound.

Scientific Research Applications

1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the biological activity of indole derivatives.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(7-Bromo-1H-indol-3-yl)ethanone: Similar structure but lacks the chlorine atom.

    2-(7-Bromo-1H-indol-3-yl)ethanamine: Contains an amine group instead of a ketone.

    2-(7-Bromo-1H-indol-3-yl)acetic acid: Contains a carboxylic acid group.

Uniqueness

1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

1-(7-bromo-1H-indol-3-yl)-2-chloroethanone

InChI

InChI=1S/C10H7BrClNO/c11-8-3-1-2-6-7(9(14)4-12)5-13-10(6)8/h1-3,5,13H,4H2

InChI Key

RASYGDVLNNHRLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C(=O)CCl

Origin of Product

United States

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